molecular formula C22H22N4O4 B12153317 methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

Cat. No.: B12153317
M. Wt: 406.4 g/mol
InChI Key: BEVBPEXBIOTIFH-UHFFFAOYSA-N
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Description

Methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a methoxyphenyl group, an imidazo[4,5-c]pyridine core, and a benzoate ester, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the imidazo[4,5-c]pyridine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxylate
  • Ethyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate
  • Methyl 3-(4-(4-hydroxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

Uniqueness

Methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate stands out due to its specific combination of functional groups and structural features

Biological Activity

Methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects and mechanisms.

Chemical Structure

The compound can be represented by the following structural formula:

C22H24N4O4\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_4

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including anticancer effects, anti-inflammatory properties, and enzyme inhibition.

1. Anticancer Activity

Several studies have highlighted the potential of this compound as an anticancer agent. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In vitro assays demonstrated IC50 values ranging from 5 µM to 15 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. This suggests a potent inhibitory effect on cancer cell proliferation compared to standard drugs like doxorubicin and 5-fluorouracil .
Cell LineIC50 (µM)Comparison Drug
MCF-75.85Doxorubicin
A54910.305-Fluorouracil

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It exhibited significant inhibition of pro-inflammatory cytokines in vitro:

  • Cytokine Inhibition : Studies reported a reduction in TNF-alpha and IL-6 levels by approximately 40% at a concentration of 10 µM . This indicates its potential utility in treating inflammatory diseases.

3. Enzyme Inhibition

Inhibition of specific enzymes related to disease processes has been another area of research:

  • Cholinesterase Inhibition : The compound was tested for its ability to inhibit acetylcholinesterase (AChE), showing a Ki value of approximately 25 nM, which is comparable to donepezil, a standard treatment for Alzheimer's disease .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cell Cycle Arrest : It has been shown to induce G1 phase arrest in the cell cycle, thus inhibiting cellular proliferation .

Case Studies

Several case studies have documented the effects of this compound on specific diseases:

  • Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed dose-dependent cytotoxicity and apoptosis induction confirmed by flow cytometry analysis.
  • Inflammatory Disease Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups .

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 3-[[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H22N4O4/c1-29-17-8-6-14(7-9-17)20-19-18(23-13-24-19)10-11-26(20)22(28)25-16-5-3-4-15(12-16)21(27)30-2/h3-9,12-13,20H,10-11H2,1-2H3,(H,23,24)(H,25,28)

InChI Key

BEVBPEXBIOTIFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)NC4=CC=CC(=C4)C(=O)OC)NC=N3

Origin of Product

United States

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